1-(4-Methoxyphenyl)-4-nitrosopiperazine
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Overview
Description
1-(4-Methoxyphenyl)-4-nitrosopiperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound features a piperazine ring substituted with a 4-methoxyphenyl group and a nitroso group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-4-nitrosopiperazine typically involves the nitration of 1-(4-Methoxyphenyl)piperazine. The process can be carried out using nitrosating agents such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is usually conducted at low temperatures to control the formation of the nitroso group.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow nitration processes. These methods ensure better control over reaction conditions and yield, making the production more efficient and cost-effective.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-4-nitrosopiperazine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Reagents like sodium hydride or other strong bases can facilitate nucleophilic substitution.
Major Products:
Oxidation: Formation of 1-(4-Methoxyphenyl)-4-nitropiperazine.
Reduction: Formation of 1-(4-Methoxyphenyl)-4-aminopiperazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Methoxyphenyl)-4-nitrosopiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-4-nitrosopiperazine involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, affecting cellular oxidative stress levels. Additionally, the compound may interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)piperazine: Lacks the nitroso group, making it less reactive in redox reactions.
1-(4-Methoxyphenyl)-4-aminopiperazine: Contains an amino group instead of a nitroso group, leading to different chemical and biological properties.
1-(4-Methoxyphenyl)-4-nitropiperazine: Contains a nitro group, making it more oxidized compared to the nitroso derivative.
Uniqueness: 1-(4-Methoxyphenyl)-4-nitrosopiperazine is unique due to the presence of both the methoxy and nitroso groups, which confer distinct chemical reactivity and potential biological activities. This combination makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C11H15N3O2 |
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Molecular Weight |
221.26 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-4-nitrosopiperazine |
InChI |
InChI=1S/C11H15N3O2/c1-16-11-4-2-10(3-5-11)13-6-8-14(12-15)9-7-13/h2-5H,6-9H2,1H3 |
InChI Key |
JOLPXZBXQHYGDW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)N=O |
Origin of Product |
United States |
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